molecular formula C6H11F2N B15231529 1-(Difluoromethyl)cyclopentan-1-amine

1-(Difluoromethyl)cyclopentan-1-amine

Katalognummer: B15231529
Molekulargewicht: 135.15 g/mol
InChI-Schlüssel: NFURXEZDAFTNTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethyl)cyclopentan-1-amine is a chemical compound with the molecular formula C₆H₁₁F₂N It is characterized by the presence of a difluoromethyl group attached to a cyclopentane ring, which is further bonded to an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)cyclopentan-1-amine typically involves the introduction of a difluoromethyl group into a cyclopentane ring. One common method is the difluoromethylation of cyclopentanone followed by reductive amination. This process can be achieved using difluoromethylating agents such as chlorodifluoromethane (CHF₂Cl) in the presence of strong bases to generate the difluorocarbene intermediate, which then reacts with cyclopentanone to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow difluoromethylation protocols. These methods utilize reagents like fluoroform (CHF₃) to achieve high atom efficiency and scalability . The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Difluoromethyl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into difluoromethyl alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of suitable catalysts.

Major Products Formed:

    Oxidation: Difluoromethyl ketones, carboxylic acids.

    Reduction: Difluoromethyl alcohols, amines.

    Substitution: Various substituted cyclopentane derivatives.

Wirkmechanismus

The mechanism of action of 1-(Difluoromethyl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, leading to modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    1-(Trifluoromethyl)cyclopentan-1-amine: Contains a trifluoromethyl group instead of a difluoromethyl group.

    1-(Fluoromethyl)cyclopentan-1-amine: Contains a fluoromethyl group instead of a difluoromethyl group.

    Cyclopentanamine: Lacks the difluoromethyl group.

Uniqueness: 1-(Difluoromethyl)cyclopentan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications .

Eigenschaften

Molekularformel

C6H11F2N

Molekulargewicht

135.15 g/mol

IUPAC-Name

1-(difluoromethyl)cyclopentan-1-amine

InChI

InChI=1S/C6H11F2N/c7-5(8)6(9)3-1-2-4-6/h5H,1-4,9H2

InChI-Schlüssel

NFURXEZDAFTNTF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.